O-Benzyl-L-threoninol
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Overview
Description
O-Benzyl-L-threoninol is a chiral amino alcohol with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a derivative of L-threonine, where the hydroxyl group is protected by a benzyl group. This compound is often used in organic synthesis and biochemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Benzyl-L-threoninol can be synthesized through various methods. One common method involves the benzylation of L-threoninol using benzyl chloride in the presence of a base such as sodium hydroxide . Another method involves the reduction of Fmoc-O-tert-butyl-L-threoninol using sodium borohydride . The reaction conditions typically require a controlled temperature to prevent decomposition of the protecting groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale benzylation reactions using p-toluenesulfonyl chloride as a catalyst . This method is preferred due to its efficiency and safety compared to other catalysts like p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-L-threoninol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary alcohols.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Benzyl chloride and sodium hydroxide are used for benzylation reactions.
Major Products Formed
The major products formed from these reactions include benzyl-protected amino alcohols, aldehydes, ketones, and substituted threoninol derivatives .
Scientific Research Applications
O-Benzyl-L-threoninol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is used in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of O-Benzyl-L-threoninol involves its interaction with various molecular targets. It acts as a chiral ligand, forming complexes with metal ions and enzymes. These interactions can influence the activity of enzymes and other proteins, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Boc-O-benzyl-L-threoninol: A similar compound with a tert-butyl group instead of a benzyl group.
L-threoninol: The parent compound without the benzyl protection.
Uniqueness
O-Benzyl-L-threoninol is unique due to its benzyl protection, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-amino-3-phenylmethoxybutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVOWGFPSJLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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